The synthesis of 6-Bromocyclohex-4-ene-1,2,3-triol can be achieved through various methods. One notable approach involves the bromination of cyclohexene followed by hydroxylation reactions.
The molecular structure of 6-Bromocyclohex-4-ene-1,2,3-triol features a cyclohexene ring with a double bond between carbon atoms 4 and 5. The bromine atom is attached to carbon 6, while hydroxyl groups are present at positions 1, 2, and 3.
6-Bromocyclohex-4-ene-1,2,3-triol can participate in various chemical reactions due to its functional groups:
The mechanism of action for reactions involving 6-Bromocyclohex-4-ene-1,2,3-triol often involves nucleophilic attack on the electrophilic carbon atoms adjacent to the bromine substituent or hydroxyl groups.
Kinetic studies may reveal activation energies and reaction rates for various transformations involving this compound.
6-Bromocyclohex-4-ene-1,2,3-triol exhibits several notable physical and chemical properties:
The applications of 6-Bromocyclohex-4-ene-1,2,3-triol span various fields:
This compound's unique structural features make it a valuable target for further research in organic synthesis and medicinal applications.
The systematic IUPAC name for this compound is 6-Bromocyclohex-4-ene-1,2,3-triol, reflecting the bromine atom at position 6, the double bond between carbons 4 and 5, and hydroxyl groups at carbons 1, 2, and 3. This name adheres to the Blue Book principles for polyfunctional cyclohexane derivatives, prioritizing the unsaturation (cyclohexene) and numbering to give the bromine substituent the highest possible locant [8].
Table 1: Chemical Identifiers of 6-Bromocyclohex-4-ene-1,2,3-triol
Identifier Type | Value |
---|---|
CAS Registry Number | 42014-74-4 (primary) |
61825-76-1 (alternative) | |
Molecular Formula | C₆H₉BrO₃ |
Molecular Weight | 209.04 g/mol |
Canonical SMILES | C1=CC(C(C(C1O)O)O)Br |
InChI Key | SUCAFEYLYXXTPF-UHFFFAOYSA-N |
Common synonyms include Bromoconduritol (reflecting its structural relationship to conduritols), 6-Bromo-4-cyclohexene-1,2,3-triol, and OR6825T (a supplier-specific code) [3] [6] [7].
The cyclohexene ring adopts a half-chair conformation due to the unsaturation, with significant implications for the spatial orientation of substituents. The three hydroxyl groups occupy contiguous stereogenic centers (C1, C2, C3), potentially generating up to eight stereoisomers (four diastereomeric pairs of enantiomers). The relative configurations (cis or trans) between these hydroxyl groups critically influence the molecule's biological activity and physicochemical behavior. For instance, the allo configuration (where C1-OH, C2-OH, and C3-OH exhibit specific spatial relationships) often demonstrates enhanced glycosidase inhibitory properties compared to other stereoisomers. The bromine at C6, while not chiral itself, exerts steric and electronic effects on ring conformation and reactivity [3] [10].
6-Bromocyclohex-4-ene-1,2,3-triol emerged as a synthetic analogue within the broader exploration of cyclitol biochemistry during the late 20th century. Cyclitols—carbocyclic mimics of pyranose sugars—gained prominence due to their roles as enzyme inhibitors. Notably, compounds like validamycin (an insecticide and fungicide targeting trehalase), trehazolin (a potent trehalase inhibitor), and cyclophellitol (a β-glucosidase inactivator) demonstrated the therapeutic potential of carbasugars [4] [10].
Table 2: Key Cyclitol Milestones Influencing Bromoconduritol Research
Era | Milestone Compound | Significance | Relevance to Bromoconduritol |
---|---|---|---|
1960s-1970s | Validamycin A | Agricultural fungicide inhibiting trehalase | Demonstrated cyclitol bioactivity; spurred analogue synthesis |
1980s | Trehazolin | Nanomolar trehalase inhibitor | Highlighted importance of specific hydroxyl stereochemistry |
1990s | Cyclophellitol | Irreversible β-glucosidase inhibitor | Validated bromine/epoxide as reactive electrophiles at active sites |
2000s-Present | C7/C8-Cyclitols | Inhibitors of bacterial glycogen metabolism (e.g., GlgE) | Provided structural templates for bromoconduritol derivatization |
Bromoconduritol was strategically designed to incorporate a leaving group (bromine) adjacent to the unsaturation, enabling potential mechanism-based inhibition of glycosidases via the formation of reactive intermediates (e.g., unsaturated ketones or epoxides) within enzyme active sites. This design principle mirrored earlier work with brominated inositols and valienamine derivatives, positioning bromoconduritol as a versatile scaffold for probing glycosidase mechanisms and developing new inhibitors [4] [10].
The primary synthetic route involves bromination of cyclohexene precursors followed by stereoselective hydroxylation [6]. A representative pathway includes:
Alternative routes may start from carbohydrate precursors (e.g., maltose) via ring-closing metathesis or Ferrier carbocyclization, leveraging inherent chiral pools for stereocontrol [4] [6].
Key physical parameters include:
The molecule exhibits diverse reactivity:
As a cyclophellitol analogue, bromoconduritol functions as a mechanistic probe and potential inhibitor for retaining glycosidases. The allylic bromine can facilitate the generation of electrophilic species (e.g., conjugated enones via elimination) within enzyme active sites, leading to covalent modification of catalytic nucleophiles or general acid/base residues. While direct inhibition data for bromoconduritol itself against specific enzymes is limited in the provided sources, its structural kinship to validated inhibitors like conduritol B epoxide and its role as a synthetic precursor to more complex cyclitols (e.g., C7N-aminocyclitols targeting bacterial GlgE enzymes) underscores its utility [4] [10].
6-Bromocyclohex-4-ene-1,2,3-triol serves as a versatile chiral synthon for complex natural product synthesis:
In glycobiology, bromoconduritol derivatives are explored for modulating protein glycosylation pathways. While not directly inhibiting glycosyltransferases, analogues can interfere with glycan processing by inhibiting endoplasmic reticulum (ER) α-glucosidases I/II (similar to castanospermine or deoxynojirimycin), potentially altering N-glycan maturation on therapeutic glycoproteins [10]. Research also targets bacterial enzymes like Streptomyces coelicolor GlgEI-V279S—a model for Mycobacterium tuberculosis GlgE—involved in α-glucan biosynthesis, a pathway linked to mycobacterial persistence and virulence. Docking studies suggest bromoconduritol-derived cyclitols may bind at the +1 subsite of GlgE, informing inhibitor design [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7